N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine
Overview
Description
N,N-Diethyl-N’-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine is a complex organic compound characterized by its unique structure, which includes a tetrahydroquinoline moiety linked to a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1-propyl-1,2,3,4-tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where a suitable aldehyde reacts with a tryptamine derivative under acidic conditions.
Alkylation: The tetrahydroquinoline core is then alkylated using a suitable alkyl halide, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate.
Amine Functionalization: The final step involves the introduction of the diethylamine groups. This can be done by reacting the alkylated tetrahydroquinoline with diethylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the imine or amine functionalities, potentially converting them into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups, where various electrophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Secondary or primary amines.
Substitution: Various substituted amine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N,N-Diethyl-N’-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
Potential medicinal applications include its use as a lead compound in the development of drugs targeting neurological disorders, given the presence of the tetrahydroquinoline moiety, which is known to interact with central nervous system receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N,N-Diethyl-N’-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrahydroquinoline moiety can bind to various receptors or enzymes, modulating their activity. The diethylamine groups may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-1,3-propanediamine: Lacks the tetrahydroquinoline moiety, making it less complex and potentially less versatile in its applications.
N,N-Dimethyl-1,3-propanediamine: Similar backbone but with different alkyl groups, which can significantly alter its chemical properties and reactivity.
1-Propyl-1,2,3,4-tetrahydroquinoline: Contains the tetrahydroquinoline core but lacks the diethylamine functionalities, limiting its potential interactions.
Uniqueness
N,N-Diethyl-N’-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine stands out due to its combination of the tetrahydroquinoline core and the diethylamine groups
Properties
IUPAC Name |
N',N'-diethyl-N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3/c1-4-13-23-15-7-9-19-16-18(10-11-20(19)23)17-21-12-8-14-22(5-2)6-3/h10-11,16,21H,4-9,12-15,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSIMSPRGWRVGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CNCCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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